4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine
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Overview
Description
4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine is a chemical compound with a complex structure that includes a benzothiazole ring, a methoxy group, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves the reaction of 4-methoxy-1,3-benzothiazol-2-amine with oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzothiazole ring can be reduced under specific conditions to form a dihydrobenzothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine, while reduction of the benzothiazole ring can produce 4-methoxy-N-[(oxolan-2-yl)methyl]-dihydrobenzothiazole .
Scientific Research Applications
4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The methoxy group and oxolane moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-[(oxolan-2-yl)methoxy]aniline: This compound has a similar structure but lacks the benzothiazole ring, which may result in different chemical and biological properties.
3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide: This compound contains a benzamide group instead of a benzothiazole ring, leading to variations in its reactivity and applications.
Uniqueness
4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine is unique due to the presence of the benzothiazole ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-methoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-16-10-5-2-6-11-12(10)15-13(18-11)14-8-9-4-3-7-17-9/h2,5-6,9H,3-4,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRDUHREBBTNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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